L-Tyrosine, O-methyl-, methyl ester, hydrochloride
Overview
Description
L-Tyrosine, O-methyl-, methyl ester, hydrochloride is a derivative of the amino acid L-tyrosine. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its stability and is often utilized as a prodrug to enhance the bioavailability of L-tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine, O-methyl-, methyl ester, hydrochloride can be synthesized through the esterification of L-tyrosine with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This reaction typically occurs at room temperature and yields the desired ester in good to excellent yields . The general reaction is as follows:
L-Tyrosine+MethanolTrimethylchlorosilaneL-Tyrosine, O-methyl-, methyl ester, hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize similar reaction conditions but are optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-methyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Tyrosine, O-methyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Tyrosine, O-methyl-, methyl ester, hydrochloride involves its conversion to L-tyrosine in the body. This conversion enhances the bioavailability of L-tyrosine, which is essential for protein synthesis and the production of neurotransmitters such as dopamine and norepinephrine . The compound targets various molecular pathways involved in amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
L-Tyrosine, O-methyl-, methyl ester, hydrochloride can be compared with other tyrosine derivatives such as:
L-Tyrosine ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.
L-Tyrosine n-butyl ester: Contains a n-butyl group, offering different solubility and reactivity properties.
Uniqueness
This compound is unique due to its stability and relatively low hydrolysis rate, making it a superior prodrug among tyrosine esters .
Properties
IUPAC Name |
methyl 2-amino-3-(4-methoxyphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYGMXDJUAQNGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331217 | |
Record name | methyl 2-amino-3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7479-01-8 | |
Record name | methyl 2-amino-3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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